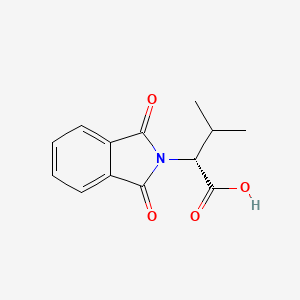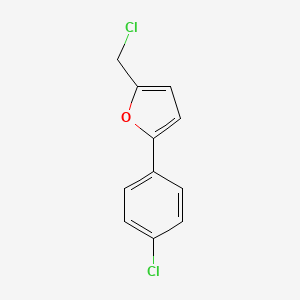
2-(Chloromethyl)-5-(4-chlorophenyl)furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-5-(4-chlorophenyl)furan is an organic compound that belongs to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-5-(4-chlorophenyl)furan typically involves the reaction of 4-chlorobenzaldehyde with furfural in the presence of a base, followed by chloromethylation. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-5-(4-chlorophenyl)furan undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.
Oxidation Reactions: The furan ring can be oxidized to form furanones.
Reduction Reactions: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of furanones.
Reduction: Formation of phenyl derivatives.
Applications De Recherche Scientifique
2-(Chloromethyl)-5-(4-chlorophenyl)furan has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of antifungal and antibacterial agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-5-(4-chlorophenyl)furan involves its interaction with biological molecules. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential antimicrobial effects. The furan ring’s aromaticity allows for π-π interactions with aromatic residues in enzymes and receptors, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Chloromethyl)-5-phenylfuran: Lacks the chlorophenyl group, resulting in different reactivity and applications.
2-(Bromomethyl)-5-(4-chlorophenyl)furan: Contains a bromomethyl group instead of chloromethyl, leading to different substitution reactions.
2-(Chloromethyl)-5-(4-methylphenyl)furan: Contains a methyl group instead of chlorine on the phenyl ring, affecting its chemical properties.
Uniqueness
2-(Chloromethyl)-5-(4-chlorophenyl)furan is unique due to the presence of both chloromethyl and chlorophenyl groups, which impart distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential bioactivity make it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C11H8Cl2O |
|---|---|
Poids moléculaire |
227.08 g/mol |
Nom IUPAC |
2-(chloromethyl)-5-(4-chlorophenyl)furan |
InChI |
InChI=1S/C11H8Cl2O/c12-7-10-5-6-11(14-10)8-1-3-9(13)4-2-8/h1-6H,7H2 |
Clé InChI |
GKVCZBFWVKPLDL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(O2)CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-(4-(ethoxycarbonyl)phenyl)benzo[d]oxazole-5-carboxylate](/img/structure/B15053743.png)

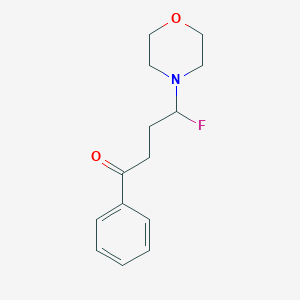

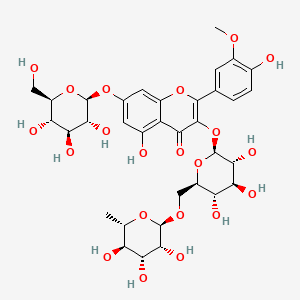
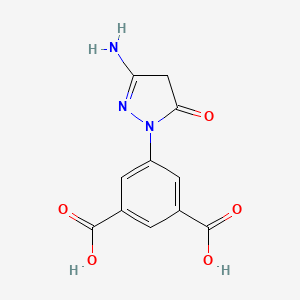
![1H-Pyrazolo[4,3-d]thiazole](/img/structure/B15053801.png)
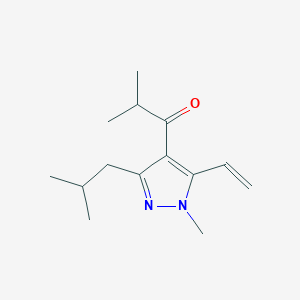
![8-(benzenesulfonyl)-4,8,12-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-5-one](/img/structure/B15053816.png)
![8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15053823.png)
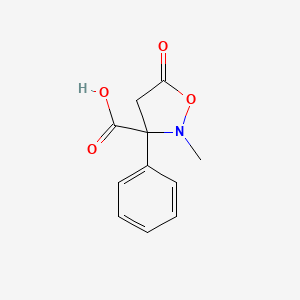
![Methyl 2-(benzo[d][1,3]dioxole-5-carboxamido)-4-methyl-5-((3-(trifluoromethyl)phenyl)carbamoyl)thiophene-3-carboxylate](/img/structure/B15053831.png)
